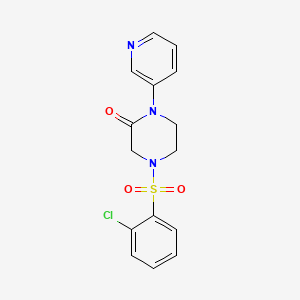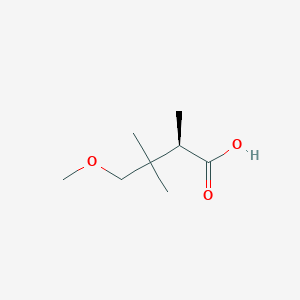![molecular formula C8H16ClNO B2982230 1,3,3-Trimethyl-2-oxabicyclo[2.1.1]hexan-4-amine;hydrochloride CAS No. 2253640-45-6](/img/structure/B2982230.png)
1,3,3-Trimethyl-2-oxabicyclo[2.1.1]hexan-4-amine;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3,3-Trimethyl-2-oxabicyclo[2.1.1]hexan-4-amine;hydrochloride is a bicyclic amine compound with a unique structure. It is characterized by a six-membered ring fused to a five-membered ring, with an oxygen atom replacing one carbon atom in the five-membered ring. This compound is classified as a [2.1.1]bicycloalkane due to its ring structure, which includes two carbon atoms, one carbon atom, and one heteroatom (oxygen) in the rings. The compound is used in various scientific research applications, including drug synthesis, polymer chemistry, and material science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,3-Trimethyl-2-oxabicyclo[2.1.1]hexan-4-amine;hydrochloride involves several steps. The key feature of its structure is the bicyclic ring system, which can be synthesized through a series of organic reactions.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings.
化学反应分析
Types of Reactions
1,3,3-Trimethyl-2-oxabicyclo[2.1.1]hexan-4-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, where the amine group may be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being carried out .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may produce reduced amines, and substitution reactions may result in various substituted derivatives .
科学研究应用
1,3,3-Trimethyl-2-oxabicyclo[2.1.1]hexan-4-amine;hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is used in biological studies to investigate its effects on biological systems and its potential as a bioactive molecule.
Medicine: It is explored for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: The compound is used in the development of advanced materials with enhanced properties, such as polymers and other materials.
作用机制
The mechanism of action of 1,3,3-Trimethyl-2-oxabicyclo[2.1.1]hexan-4-amine;hydrochloride involves its interaction with molecular targets and pathways in biological systems. The compound’s unique structure allows it to interact with specific enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
Similar compounds to 1,3,3-Trimethyl-2-oxabicyclo[2.1.1]hexan-4-amine;hydrochloride include other bicyclic amines and [2.1.1]bicycloalkanes, such as:
Uniqueness
The uniqueness of this compound lies in its specific ring structure and the presence of three methyl groups attached to one of the carbon atoms in the six-membered ring. This unique structure imparts distinct chemical and physical properties, making it valuable for various scientific research applications.
属性
IUPAC Name |
1,3,3-trimethyl-2-oxabicyclo[2.1.1]hexan-4-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO.ClH/c1-6(2)8(9)4-7(3,5-8)10-6;/h4-5,9H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKIRDQKEEORMID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2(CC(C2)(O1)C)N)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2253640-45-6 |
Source


|
| Record name | 1,3,3-trimethyl-2-oxabicyclo[2.1.1]hexan-4-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2982149.png)
![1-[4-[4-(3-Chloropyridin-4-yl)piperazine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2982150.png)
![N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-1-(methylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2982153.png)

![(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(5-phenylisoxazol-3-yl)methanone](/img/structure/B2982155.png)

![2,4-difluoro-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2982160.png)


![Ethyl 1-((6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3,4,5-trimethoxyphenyl)methyl)piperidine-4-carboxylate](/img/structure/B2982164.png)

![1-[2-(3-chlorophenyl)diazenyl]tetrahydro-3H-pyrazol-3-one](/img/structure/B2982166.png)
![N-(6-ethoxybenzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)thio)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2982167.png)
![Amino{[2-(methoxycarbonyl)benzyl]sulfanyl}methaniminium bromide](/img/structure/B2982170.png)
